molecular formula C6H8N2O B134910 2-Amino-4-Methoxypyridine CAS No. 10201-73-7

2-Amino-4-Methoxypyridine

Cat. No. B134910
CAS RN: 10201-73-7
M. Wt: 124.14 g/mol
InChI Key: QPHBCOSULYSASF-UHFFFAOYSA-N
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Description

2-Amino-4-methoxypyridine is a derivative of the aminopyridine family, which is known for its role in the synthesis of diverse biological molecules. It is characterized by the presence of an amino group at the 2-position and a methoxy group at the 4-position on the pyridine ring. This structure is significant in the field of drug discovery due to its simple design and functionalization potential, which allows for the synthesis of pharmacophores with minimal side reactions and the identification of toxicity-causing metabolites .

Synthesis Analysis

The synthesis of 2-amino-4-methoxypyridine derivatives can be achieved through various methods. One approach involves the preparation of 2-acyl-4-aminopyridines, which are used as catalysts for selective reactions, such as the hydroxyl-directed methanolysis of esters . Another method describes a two-step synthesis from commercially available starting materials, leading to 2-alkyl-4-aminopyridines with high yield . Additionally, electrochemical synthesis has been employed to create adducts of 2-aminopyridine, which can be used in metal chelates . These methods demonstrate the versatility and adaptability of the aminopyridine scaffold in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 2-amino-4-methoxypyridine and its derivatives is crucial for their chemical properties and reactivity. For instance, the presence of hydrogen bonding in related molecules, such as 2-amino-4-methoxy-6-methylpyrimidine, contributes to the formation of specific molecular arrangements like pi-stacked chains and centrosymmetric dimers . These structural features can influence the binding and interaction of these compounds with other molecules, which is essential for their application in pharmaceuticals and materials science.

Chemical Reactions Analysis

2-Amino-4-methoxypyridine derivatives participate in various chemical reactions that are significant for their application in drug discovery and materials science. For example, the synthesis of 2-amino-3-nitropyridine-6-methoxy involves substitution, nitration, ammoniation, and oxidation steps, with the final product being characterized by IR and NMR spectroscopy . Similarly, the synthesis of related compounds, such as 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol, involves condensation reactions that are optimized for maximum yield . These reactions highlight the reactivity of the aminopyridine ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4-methoxypyridine derivatives are influenced by their molecular structure. For instance, the synthesis of a molecularly imprinted polymer using 2-aminopyridine as the imprinting molecule demonstrates the compound's ability to selectively bind specific isomers, which is a property that can be exploited in solid phase extraction techniques . The binding constants obtained from such studies are indicative of the selectivity and potential applications of these materials in analytical chemistry. Additionally, the optimized conditions for the synthesis of related compounds, such as 2-amino-6-methoxy-3-nitropyridine, reveal the importance of reaction parameters like temperature and time for achieving high yields and purity .

Scientific Research Applications

Biochemistry

2-Amino-4-Methoxypyridine is a highly selective inducible nitric oxide synthase inhibitor . Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. NO is an important cellular signaling molecule, having a role in a variety of biological processes.

Method of Application

The compound is soluble in Dimethyl sulfoxide and methanol, and slightly soluble in water . It is air sensitive and should be stored away from air, in a cool, dry place in a tightly closed container .

Results or Outcomes

As a highly selective inducible NOS inhibitor, 2-Amino-4-Methoxypyridine can potentially be used in research related to inflammatory diseases, neurodegenerative disorders, and certain types of cancer where iNOS expression is usually high .

Materials Science

2-Amino-4-Methoxypyridine has been used in the synthesis of organic nonlinear optical (NLO) single crystals .

Method of Application

The crystals were grown by the slow solvent evaporation (SSE) method . The compound was obtained from a leading manufacturer and synthesizer of research chemicals by Thermo Fisher Scientific company .

Results or Outcomes

The second order hyperpolarizability of the synthesized crystal was analyzed theoretically . The results suggest that the crystal could have potential applications in optoelectronics devices .

Safety And Hazards

2-Amino-4-Methoxypyridine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If skin or eye irritation occurs, seek medical advice or attention .

properties

IUPAC Name

4-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHBCOSULYSASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447530
Record name 2-Amino-4-Methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-Methoxypyridine

CAS RN

10201-73-7
Record name 2-Amino-4-Methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-methoxypyridine
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Synthesis routes and methods I

Procedure details

To a cooled (0° C.) suspension of 4-methoxypyridine-2-carboxylic acid hydrazide (10.0 g, 59.9 mmol) and trifluoroacetic acid (6.83 g, 59.9 mmol) in tetrahydrofuran (120 ml) was added tert-butylnitrite (18.52 g, 179.6 mmol) at such a rate to keep the internal temperature below 5° C. (ca. 45 min). Once addition was complete the mixture was allowed to stir at 0° C. for 30 min and then the solvent was removed in vacuo. Toluene (100 ml) was added and the mixture heated under reflux for 1 h before adding tert-butanol (15 ml, 155.7 mmol). After heating at reflux for a further 10 h the reaction was cooled and the solvent evaporated in vacuo. The residue was suspended in toluene (100 ml), trifluoroacetic acid (5 ml) was added and the mixture heated at reflux for 5 h. The solvent was removed on a rotary evaporator and the residue purified by flash column chromatography on silica eluting with dichloromethane/methanol/conc. ammonia (97:3:0.3) to furnish 4-methoxypyridin-2-ylamine (4.50 g, 61%) as a pale brown solid. 1H NMR (400 MHz, CDCl3) δH 3.90 (3H, s), 6.12 (1H, s), 6.32 (1H, d, J 7), 7.52 (1H, d, J 7), 7.75 (1H, br s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
18.52 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-chloropyridin-2-amine (3 g, 23.2 mmol) in DMSO (60 mL) was added sodium methoxide (12.6 g, 232 mmol) and the mixture was then stirred at 150° C. for 3 hours then poured into ice-water. The product was extracted with EtOAc (2×100 mL), and the combined organic layers were washed with water (50 mL) and brine (50 mL), dried (Na2SO4) and concentrated. The residue was purified by silica gel chromatography using a solvent system of 50% petroleum ether/EtOAc to give 4-methoxypyridin-2-amine (460 mg, 16%) as a yellow solid MS ESI calcd for C6H8N2O [M+H]+ 125, found 125.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
V Kotikam, SD Kennedy, JA MacKay… - … –A European Journal, 2019 - Wiley Online Library
… NMR structural studies suggest that the stabilizing effect of increased pK a in 2-amino-4-methoxypyridine is counterbalanced by unfavorable steric and electronic interactions between …
K Makino, Y Hasegawa, T Inoue, K Araki, H Tabata… - Synlett, 2019 - thieme-connect.com
… In contrast, the reaction of 2-amino-4-methoxypyridine 1j was very slow, and thus additional agent (6 equiv) and a longer reaction time (3 days) were utilized to obtain 2j in 88% yield. …
Number of citations: 4 www.thieme-connect.com
A Sato, N Sakauchi, J Shirai, H Furukawa, M Hara… - Tetrahedron, 2016 - Elsevier
5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride (TAK-259) is a novel, selective, and orally active α 1D adrenoceptor …
Number of citations: 4 www.sciencedirect.com
A Chadwick - 2007 - search.proquest.com
Approaches toward the Variolins were investigated. Our approach was based around production of the key intermediate N-3 pyridyluracil (125). Previous work in our group by JP Meigh …
Number of citations: 0 search.proquest.com
S Neubauer, F Rechenmacher… - Journal of medicinal …, 2014 - ACS Publications
… Starting from the commercially available 2-amino-4-methoxypyridine, we first performed a … To introduce the 2-amino-4-methoxypyridine building block, we performed a reductive …
Number of citations: 37 pubs.acs.org
S Adachi, SK Liew, CF Lee, A Lough, Z He… - Organic …, 2015 - ACS Publications
… The reaction with 2-amino-4-methoxypyridine afforded the corresponding product in high yield (6b, entry 2). Aminopyridines containing electron-withdrawing substituents at the 3-, 4-, or …
Number of citations: 70 pubs.acs.org
Y Zhang, R Chen, Z Wang, L Wang… - The Journal of Organic …, 2021 - ACS Publications
… (10) Hsieh’s group reported the synthesis of 3fb’ from 2-amino-4-methoxypyridine (1f) via a three-step reaction with a total yield of 20%. In our case, a one-pot synthesis of 3fb’ with a …
Number of citations: 19 pubs.acs.org
P Nad, AK Behera, A Sen… - The Journal of Organic …, 2022 - ACS Publications
N-alkylation of amines is an important catalytic reaction in synthetic chemistry. Herein, we report a simple strategy for the N-alkylation of 2-aminopyridines with 1,2-diketones using BF 3 ·…
Number of citations: 1 pubs.acs.org
DG Heath - 1985 - spiral.imperial.ac.uk
Serotonin, 2-(2-aminoethyl)-5-hydroxyindole, is a widely occurring natural hormone and neurotransmitter with diverse biological effects. Structural alteration of the serotonin molecule …
Number of citations: 2 spiral.imperial.ac.uk
T Xu, H Alper - Organic letters, 2015 - ACS Publications
… However, 2n was obtained in 68% yield from 2-amino-4-methoxypyridine and 2,3-dibromopyridine (eq 3), indicating that the electron-donating substituent could promote the reactivity of …
Number of citations: 58 pubs.acs.org

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